![molecular formula C8H4BrFO3S B2525507 5-Bromo-1-benzofuran-2-sulfonyl fluoride CAS No. 2490430-03-8](/img/structure/B2525507.png)
5-Bromo-1-benzofuran-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-benzofuran-2-sulfonyl fluoride is a chemical compound that is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine . This compound has been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .
Synthesis Analysis
The synthesis of benzofuran compounds has attracted much attention from synthetic organic chemists . Benzofuran compounds are ubiquitous in nature and have been found to have strong biological activities . The synthesis of these compounds often involves the use of a sulfonyl fluoride motif, which can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .Molecular Structure Analysis
The molecular formula of 5-Bromo-1-benzofuran is C8H5BrO . Benzofuran is a heterocyclic compound, and it is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds are used in various chemical reactions. For example, they are used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine . They are also used in the assembly of -SO2- linked small molecules with proteins or nucleic acids .Physical And Chemical Properties Analysis
5-Bromo-1-benzofuran is a light yellow liquid . The melting point/freezing point is 8 °C, and the initial boiling point and boiling range is 226 °C .Scientific Research Applications
Anticancer Properties
Benzofuran derivatives have garnered attention for their potent biological activities, including anticancer effects. Notably, 5-Bromo-1-benzofuran-2-sulfonyl fluoride exhibits promising anticancer potential. Researchers have identified its inhibitory effects on cell growth in various cancer types, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This compound could serve as a valuable lead for developing novel anticancer drugs.
Synthetic Applications
a. Isoxazole-5-sulfonyl Fluorides: In situ generation of 1-bromoethene-1-sulfonyl fluoride (BESF) from 5-Bromo-1-benzofuran-2-sulfonyl fluoride opens up new reaction profiles. Researchers have successfully synthesized unprecedented 3-substituted isoxazole-5-sulfonyl fluorides using this approach .
b. 1H-1,2,3-Triazole-4-sulfonyl Fluorides: The same in situ-generated BESF also enables the synthesis of 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides .
c. 2-Amino-1-bromoethane-1-sulfonyl Fluorides: Researchers have developed a method to construct 2-amino-1-bromoethane-1-sulfonyl fluorides from 5-Bromo-1-benzofuran-2-sulfonyl fluoride .
d. 4-Bromo-β-sultams: The synthesis of 4-bromo-β-sultams has also been achieved using BESF as a key intermediate .
Natural Product Sources
Benzofuran compounds are ubiquitous in nature. They are found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery and development .
Chemical Synthesis and Structure-Activity Relationship
Researchers have explored novel methods for constructing benzofuran rings. For instance:
Safety and Hazards
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Benzofuran compounds have strong biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, the future directions of 5-Bromo-1-benzofuran-2-sulfonyl fluoride could involve further exploration of its biological activities and potential applications.
Mechanism of Action
Target of Action
Benzofuran compounds, which include 5-bromo-1-benzofuran-2-sulfonyl fluoride, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects . This suggests that 5-Bromo-1-benzofuran-2-sulfonyl fluoride may interact with its targets to inhibit cell growth, potentially through mechanisms such as enzyme inhibition or interference with cellular signaling pathways.
Biochemical Pathways
For example, its anti-tumor activity suggests that it may interfere with pathways involved in cell growth and proliferation
Pharmacokinetics
The compound’s biological activities suggest that it is likely to be bioavailable and able to reach its cellular targets .
Result of Action
The result of the action of 5-Bromo-1-benzofuran-2-sulfonyl fluoride is likely to be a reduction in cell growth, given its demonstrated cell growth inhibitory effects . This could result in a variety of molecular and cellular effects, depending on the specific cells and pathways targeted by the compound.
properties
IUPAC Name |
5-bromo-1-benzofuran-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTWXMKKQPYWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.